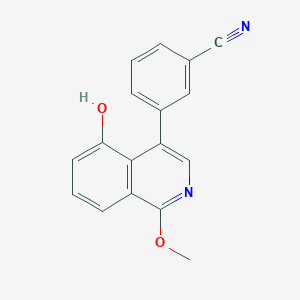
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a complex organic compound with a unique structure that includes both isoquinoline and benzonitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the isoquinoline moiety .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.
Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzylamine
- 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
Uniqueness
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
656233-99-7 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3 |
InChI-Schlüssel |
HQSOFXSCXCECAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


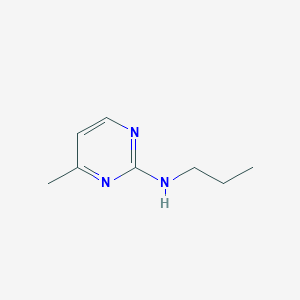
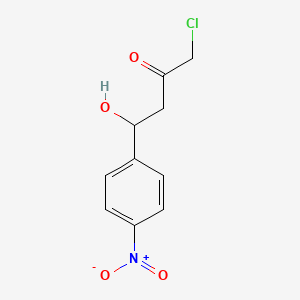
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
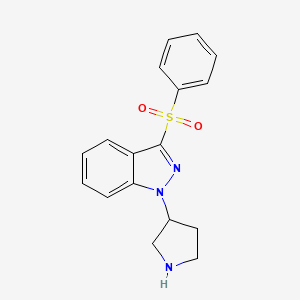
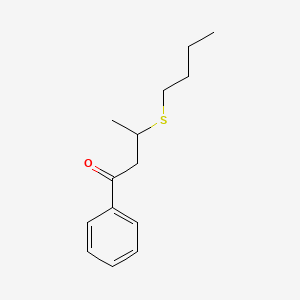

![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
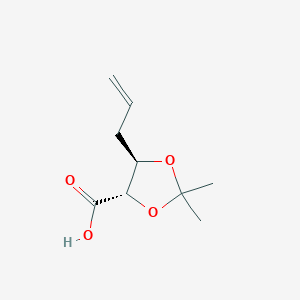
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)
